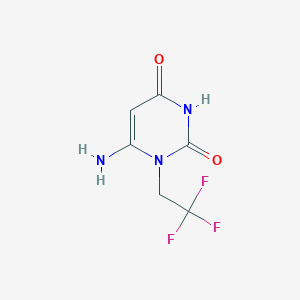

6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a fluorinated tetrahydropyrimidine-dione derivative. Its structure features a trifluoroethyl substituent at the N1 position, which enhances electronegativity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula |

C6H6F3N3O2 |

|---|---|

Molecular Weight |

209.13 g/mol |

IUPAC Name |

6-amino-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C6H6F3N3O2/c7-6(8,9)2-12-3(10)1-4(13)11-5(12)14/h1H,2,10H2,(H,11,13,14) |

InChI Key |

SANJVMKVSXVEQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N(C(=O)NC1=O)CC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Approaches

The core tetrahydropyrimidine ring is typically constructed via cyclocondensation reactions. A modified Biginelli reaction —a three-component coupling of a β-keto ester, aldehyde, and urea or thiourea—is frequently employed for synthesizing tetrahydropyrimidine derivatives. For this compound, ethyl benzoylacetate, trifluoroethylamine derivatives, and urea precursors are condensed under acidic or basic catalysis.

Key steps include:

Introduction of the Trifluoroethyl Group

The trifluoroethyl substituent at position 1 is introduced via alkylation or nucleophilic substitution. A patented method involves reacting 2-amino-N-(2,2,2-trifluoroethyl)acetamide with a pyrimidine precursor under basic conditions. The trifluoroethyl group’s electron-withdrawing properties necessitate careful control of reaction pH (6.5–7.5) to avoid decomposition.

Amino Group Functionalization

The amino group at position 6 is introduced via ammonolysis of a halogenated intermediate or direct substitution. For example, 6-chloro derivatives react with aqueous ammonia under reflux (80–100°C) to yield the amino-substituted product.

Detailed Synthetic Procedures

Biginelli Reaction with DABCO Catalysis

Procedure :

Acid-Catalyzed Cyclization

Procedure :

- Dissolve 2-amino-N-(2,2,2-trifluoroethyl)acetamide (1 mmol) and diketene (1 mmol) in glacial acetic acid.

- Add concentrated HCl (0.5 mL) and reflux at 110°C for 8 hours.

- Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography.

Optimization of Reaction Conditions

Catalyst Screening

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DABCO | 78 | 4 | 85 |

| HCl | 110 | 8 | 68 |

| Yb(OTf)₃ | 80 | 3 | 78 |

| BiCl₃ | 90 | 5 | 70 |

DABCO outperforms traditional acid catalysts by reducing side reactions and improving regioselectivity.

Solvent Effects

Ethanol and acetic acid are optimal due to their polarity and ability to stabilize intermediates. Non-polar solvents (e.g., toluene) result in <50% yields.

Analytical Characterization

Spectroscopic Methods

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.

Applications and Derivatives

Structural Analogues

| Compound | Key Modification | Activity |

|---|---|---|

| 6-Amino-1-benzyl derivative | Benzyl substituent | Enhanced lipophilicity |

| 5-Amino-3-cyano-1H-pyrazole | Pyrazole core | Antiviral activity |

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of antiviral and anticancer agents.

Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

Industry: It is utilized in the synthesis of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoroethyl group enhances the compound’s binding affinity and specificity towards its targets. Additionally, the amino group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 6-amino-tetrahydropyrimidine-2,4-diones, which differ primarily in their N1 substituents. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Biological Activity

6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C7H8F3N3O2

- Molecular Weight: 227.15 g/mol

Research indicates that compounds similar to 6-amino tetrahydropyrimidines often exhibit their biological effects through modulation of key signaling pathways. Notably:

- p38 MAP Kinase Inhibition: Compounds in this class have shown promise as inhibitors of the p38 MAP kinase pathway. This pathway is crucial in inflammatory responses and has been targeted for therapeutic interventions in autoimmune diseases .

- Cytokine Production Modulation: Inhibition of p38 MAPK leads to reduced production of pro-inflammatory cytokines such as IL-1β and TNFα, which are implicated in various inflammatory conditions .

Anti-inflammatory Effects

Studies have demonstrated that derivatives of tetrahydropyrimidines can effectively reduce inflammation in vivo. For instance:

- Case Study: A study involving an adjuvant-induced arthritis model showed that tetrahydropyrimidine derivatives significantly decreased the severity of arthritis symptoms by inhibiting p38 MAPK activity .

Antitumor Activity

The compound's structural features suggest potential antitumor properties:

- Mechanism: Similar compounds have been reported to inhibit angiogenesis and tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

Emerging research suggests that tetrahydropyrimidine derivatives may also possess antimicrobial activity:

- Preliminary Findings: In vitro tests have indicated that these compounds can inhibit the growth of certain bacterial strains, although further studies are needed to confirm these effects.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione?

- Methodology : The compound can be synthesized via alkylation of a pyrimidine precursor (e.g., 6-aminouracil derivatives) with 2,2,2-trifluoroethyl iodide in the presence of a base like potassium carbonate. Solvents such as DMF or acetonitrile are typically used, with reaction times optimized between 12–24 hours at 60–80°C. Post-reaction purification involves column chromatography or recrystallization .

- Characterization : Confirm structure using H NMR (e.g., trifluoroethyl proton signals at δ 3.8–4.2 ppm) and C NMR (carbonyl carbons at δ 150–160 ppm). LCMS analysis ensures molecular ion peaks align with the expected mass .

Q. How is the trifluoroethyl substituent critical to the compound’s physicochemical properties?

- Analysis : The trifluoroethyl group enhances lipophilicity (logP) and metabolic stability compared to alkyl substituents (e.g., methyl or ethyl). Computational modeling (e.g., DFT calculations) and HPLC retention time comparisons with analogs (e.g., 6-amino-1-methyluracil) demonstrate its role in improving membrane permeability and resistance to oxidative metabolism .

Q. What spectroscopic techniques are essential for verifying the compound’s purity and structure?

- Protocol :

- NMR : Assign H and C signals to confirm regiochemistry (e.g., differentiation between N1 and N3 substitution).

- LCMS : Monitor molecular ion [M+H] and fragmentation patterns.

- FTIR : Validate carbonyl (1650–1750 cm) and amine (3300–3500 cm) functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Experimental Design :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene) to balance reactivity and solubility.

- Catalyst Use : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

- Temperature Gradients : Optimize between 50–100°C to minimize side products (e.g., di-alkylation).

Q. How to resolve contradictions in biological activity data across analogs?

- Strategy :

- SAR Studies : Synthesize derivatives with systematic substituent variations (e.g., trifluoroethyl vs. cyclopropyl) and assay against target proteins (e.g., eEF-2K).

- Structural Biology : Perform X-ray crystallography or docking simulations to correlate substituent orientation with binding affinity.

- Statistical Validation : Use ANOVA to assess significance of activity differences between analogs .

Q. What methods validate the compound’s stability under physiological conditions?

- Protocol :

- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LCMS over 24 hours.

- Thermal Stability : Use DSC/TGA to determine decomposition temperatures.

- Metabolic Stability : Conduct liver microsome assays to measure half-life () and intrinsic clearance .

Q. How to address discrepancies in NMR spectral data between synthetic batches?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.